molecular formula C14H10BrNO B6150306 2-[4-(bromomethyl)phenoxy]benzonitrile CAS No. 1928357-83-8

2-[4-(bromomethyl)phenoxy]benzonitrile

Cat. No.: B6150306
CAS No.: 1928357-83-8
M. Wt: 288.1
InChI Key:
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Description

2-[4-(bromomethyl)phenoxy]benzonitrile is an organic compound with the molecular formula C14H10BrNO. It is a derivative of benzonitrile, where a bromomethyl group is attached to the phenoxy ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(bromomethyl)phenoxy]benzonitrile typically involves the reaction of 4-(bromomethyl)phenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzonitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(bromomethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxybenzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

2-[4-(bromomethyl)phenoxy]benzonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(bromomethyl)phenoxy]benzonitrile depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(bromomethyl)benzonitrile: Similar structure but lacks the phenoxy group.

    4-(4-bromophenoxy)benzonitrile: Similar structure but with a different substitution pattern.

Uniqueness

2-[4-(bromomethyl)phenoxy]benzonitrile is unique due to the presence of both the bromomethyl and phenoxy groups, which provide distinct reactivity and applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and potential biological activities .

Properties

CAS No.

1928357-83-8

Molecular Formula

C14H10BrNO

Molecular Weight

288.1

Purity

95

Origin of Product

United States

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